molecular formula C10H9NO5 B1606948 4-(3-Nitrophenyl)-4-oxobutanoic acid CAS No. 6328-00-3

4-(3-Nitrophenyl)-4-oxobutanoic acid

Cat. No. B1606948
CAS RN: 6328-00-3
M. Wt: 223.18 g/mol
InChI Key: VNDVLOPITGDGOG-UHFFFAOYSA-N
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Description

“4-(3-Nitrophenyl)-4-oxobutanoic acid” is a chemical compound that belongs to the class of organic compounds known as nitrophenols . These compounds contain a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .


Synthesis Analysis

The synthesis of compounds similar to “4-(3-Nitrophenyl)-4-oxobutanoic acid” has been reported in the literature . For instance, the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .


Molecular Structure Analysis

The molecular structure of “4-(3-Nitrophenyl)-4-oxobutanoic acid” can be analyzed using various techniques. For example, the InChI string of a similar compound, “2-(4-HYDROXY-3-NITROPHENYL)ACETIC ACID”, is InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Nitrophenyl)-4-oxobutanoic acid” can be complex and varied. For instance, compounds 2a, b reacted with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate to give 3-ethylthio-5,6,7,8-tetrahydroisoquinoline 3 and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Nitrophenyl)-4-oxobutanoic acid” can be inferred from similar compounds. For instance, “2-(4-HYDROXY-3-NITROPHENYL)ACETIC ACID” has a molecular weight of 197.14 g/mol .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. For instance, a similar compound, “Phenylboronic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “4-(3-Nitrophenyl)-4-oxobutanoic acid” could involve further exploration of its synthesis, characterization, and potential applications. For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold, such as “4-(3-Nitrophenyl)-4-oxobutanoic acid”, could be a promising area of future research .

properties

IUPAC Name

4-(3-nitrophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDVLOPITGDGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281843
Record name 4-(3-Nitrophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)-4-oxobutanoic acid

CAS RN

6328-00-3
Record name 3-(m-Nitrobenzoyl)propionic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(m-Nitrobenzoyl)propionic acid
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Nitrophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-nitrophenyl)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of triacetoxyborohydride (Aldrich) (21 g, 10 mmol) in dry THF (220 mL), a solution in dry THF (40 mL) of 4-(3′-nitrophenyl)-4-oxo-2-butenoic acid (2.2 g, 10 mmol)(prepared as described in example 7,(mp. 178-179° C.)), was added on stirring at room temperature, under dry nitrogen atmosphere. The resulting light yellow solution was stirred at room temperature overnight under nitrogen atmosphere. To the colorless reaction mixture, aqueos 1N HCl (50 mL), was slowly added dropwise, on cooling at 0° C. The most of the solvent was evaporated under reduced pressure and the residue taken up with 2N HCl and extracted with the ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated in vacuo, to led to a solid. Recrystallization from diethyl ether/hexane afforded a cream solid (1.7 g ,77%), mp. 162-164° C.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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